4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
This compound (molecular formula: C₂₅H₂₀BrNO₅, molecular weight: 494.34 g/mol) features a benzamide core substituted with a 4-bromo group and a benzofuran moiety modified with a 3-methyl group and a 3,4-dimethoxybenzoyl substituent . Its InChI Key (LRPBSPSANBGMFG-UHFFFAOYSA-N) and SMILES code (CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC) highlight its stereoelectronic properties, including bromine’s electron-withdrawing effects and methoxy groups’ electron-donating nature. The compound’s 3D geometry, optimized via computational tools like Open Babel, reveals planar benzofuran and benzamide systems, critical for intermolecular interactions .
Properties
IUPAC Name |
4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-14-19-13-18(27-25(29)15-4-7-17(26)8-5-15)9-11-20(19)32-24(14)23(28)16-6-10-21(30-2)22(12-16)31-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEKUEMNFRNOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antinociceptive effects, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.31 g/mol. The compound features a bromine atom, a benzamide moiety, and a dimethoxybenzoyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.31 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antinociceptive Effects
Research indicates that the compound exhibits significant antinociceptive properties. In studies involving various pain models in mice, it was found to be 15 to 100 times more potent than common analgesics like aspirin and acetaminophen, although less potent than morphine by a factor of 2 to 50 .
The analgesic effects were evaluated through multiple administration routes (intraperitoneal, subcutaneous, etc.), demonstrating dose-dependent responses. Notably, the analgesic action was not influenced by naloxone (an opioid antagonist), suggesting that its mechanism may not primarily involve opioid pathways .
Structure-Activity Relationships (SAR)
The structural components of the compound play a significant role in its biological activity. The presence of the bromine atom and dimethoxy substituents on the benzofuran ring are believed to enhance its interaction with biological targets .
Case Studies
- Study on Pain Models : A study assessed the efficacy of the compound in five different nociception models: acetic acid-induced abdominal constriction, formalin test, capsaicin-induced licking, hot-plate test, and tail-flick test. Results showed that it produced long-lasting antinociception with significant efficacy across all models tested .
-
Comparative Analysis with Other Analgesics :
- Aspirin/Acetaminophen : Less effective than the compound.
- Morphine : More effective than the compound but indicated potential for use in non-opioid pain management strategies.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The incorporation of the benzofuran moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : Research suggests that benzamide derivatives can exhibit anti-inflammatory properties. This compound could potentially modulate inflammatory responses, offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
2. Chemical Synthesis
The synthesis of 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can be utilized as a model for developing new synthetic methodologies. The reaction pathways involved in its synthesis may provide insights into more efficient routes for creating complex organic molecules.
3. Material Science
Due to its unique chemical structure, this compound may serve as a precursor for creating advanced materials:
- Polymeric Materials : The functional groups present in the compound can facilitate polymerization processes, leading to the development of novel polymers with specific properties such as enhanced thermal stability or electrical conductivity .
Case Studies
Comparison with Similar Compounds
Positional Isomerism: 3,4-Dimethoxy vs. 2,5-Dimethoxy Derivatives
The 3,4-dimethoxybenzoyl substituent in the target compound distinguishes it from analogs like 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl]benzamide (RN: 929504-60-9, molecular weight: 493.05 g/mol) . Key differences include:
- Crystallographic Behavior : SHELX-refined structures suggest that 3,4-dimethoxy derivatives exhibit tighter molecular packing due to symmetrical methoxy positioning, influencing melting points and solubility .
*LogP values estimated via fragment-based methods.
Substituent Variation: Bromo vs. tert-Butyl Groups
4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-5-yl]benzamide (ID: F267-0328, molecular weight: 471.55 g/mol) replaces the bromine with a bulky tert-butyl group . Key contrasts:
- Lipophilicity : The bromo-substituted compound has higher molecular weight and polarizability, favoring interactions with hydrophobic pockets in proteins.
Heterocycle Modifications: Benzofuran vs. Benzoxazole/Thiadiazole
Compounds like N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (RN: 314029-45-3) and 4-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide (CAS: 331650-58-9) replace benzofuran with benzoxazole or thiadiazole moieties :
- Electronic Properties : Thiadiazole introduces sulfur-based resonance, while benzoxazole’s oxygen enhances hydrogen-bonding capacity.
- Biological Activity : Fluorophenyl-benzoxazole derivatives (e.g., CAS: 331650-58-9) show enhanced antimicrobial activity compared to benzofuran analogs, likely due to fluorine’s electronegativity .
Key Research Findings
Solubility Trends : Bromo-substituted benzamides exhibit lower aqueous solubility compared to methoxy-rich analogs (e.g., Rip-D in , % yield) due to increased hydrophobicity .
Thermal Stability : Melting points for 3,4-dimethoxy derivatives (~90–96°C, extrapolated from ) are lower than tert-butyl analogs, likely due to reduced crystallinity .
Biological Relevance : Bromine’s presence correlates with kinase inhibition in preliminary studies, while tert-butyl groups improve pharmacokinetic profiles .
Q & A
What are the optimal synthetic routes for 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide?
The synthesis typically involves multi-step organic reactions, starting with bromination of a benzofuran precursor followed by coupling with 3,4-dimethoxybenzoyl and benzamide groups. Key steps include:
- Bromination : Introducing the bromine atom via electrophilic substitution under controlled temperature (0–5°C) using bromine or N-bromosuccinimide (NBS) in dichloromethane .
- Coupling Reactions : Amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous DMF, with rigorous exclusion of moisture .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .
How can X-ray crystallography resolve structural ambiguities in this compound?
X-ray crystallography is critical for confirming the spatial arrangement of substituents, particularly the bromine position and benzofuran-benzamide orientation.
- Data Collection : Use single crystals grown via vapor diffusion (e.g., dichloromethane/hexane). SHELX programs (e.g., SHELXL) refine the structure, leveraging high-resolution data (R-factor < 0.05) .
- Validation : ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, while Mercury software validates hydrogen bonding and π-π stacking interactions .
What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm regiochemistry. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 524.02) and fragmentation patterns .
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .
How do structural modifications (e.g., bromine position, methoxy groups) affect bioactivity?
- Bromine Substitution : Bromine at the 4-position enhances electrophilicity, potentially increasing DNA intercalation or enzyme inhibition compared to chloro or methyl analogs .
- Methoxy Groups : 3,4-Dimethoxybenzoyl improves solubility and π-stacking with aromatic residues in target proteins (e.g., kinases), as seen in similar benzofuran derivatives .
- Comparative Studies : Replace bromine with fluorine (lower steric bulk) or methoxy with ethoxy (increased lipophilicity) to assess SAR trends .
How to address discrepancies in biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times. For IC50 variations (±20%), validate via dose-response curves .
- Solubility Factors : DMSO concentration (<1%) and serum content in media can alter compound bioavailability. Pre-test solubility via dynamic light scattering .
- Target Validation : Confirm mechanism via knock-out models (e.g., CRISPR for suspected kinases) or competitive binding assays .
What are the known biological targets or mechanisms of action for this compound?
- Microtubule Disruption : Analogous benzofuran-amides inhibit tubulin polymerization (IC50 ~1.2 µM), leading to G2/M arrest in cancer cells .
- Kinase Inhibition : The 3,4-dimethoxybenzoyl moiety may bind ATP pockets in EGFR or VEGFR2, as predicted by molecular docking (Glide SP score: −9.5 kcal/mol) .
- Oxidative Stress Induction : Bromine-mediated ROS generation (e.g., 2.5-fold increase in H2O2 levels) triggers apoptosis in resistant cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
